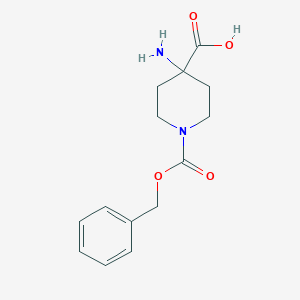

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Descripción general

Descripción

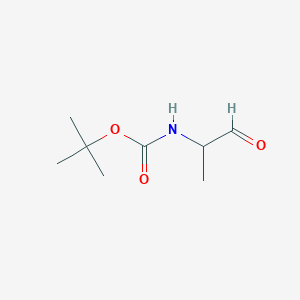

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C19H26N2O6 . It is also known as 4-Boc-amino-1-Cbz-piperidine-4-carboxylic acid .

Synthesis Analysis

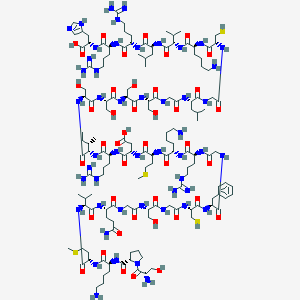

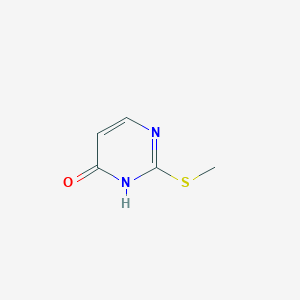

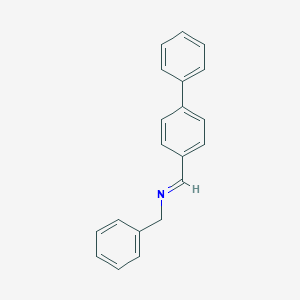

The synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of these intermediates to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular weight of 4-Amino-1-Cbz-piperidine-4-carboxylic acid is 378.42 . The SMILES string representation of the molecule is O=C(C1(NC(OC©©C)=O)CCN(C(OCC2=CC=CC=C2)=O)CC1)O .Chemical Reactions Analysis

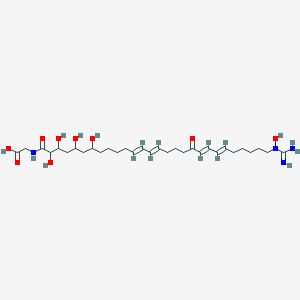

The compound is used in the preparation of water-soluble highly helical peptides . It is also used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .Physical And Chemical Properties Analysis

The compound is a solid . Its density is 0.945 g/mL at 25 °C . The refractive index is n20/D 1.4910 (lit.) .Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Piperidine derivatives are essential in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis of Bromodomain Inhibitors

4-Amino-1-Boc-piperidine is used in the synthesis of bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a prerequisite for protein-histone association and chromatin remodeling, making bromodomains a potential target for drug discovery .

Synthesis of HepG2 Cell Cycle Inhibitors

4-Amino-1-Boc-piperidine is also employed in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy . HepG2 is a human liver cancer cell line, and inhibitors can prevent the cells from proliferating, which is beneficial in cancer treatment .

Synthesis of Various Piperidine Derivatives

The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthesis of Cdk5/p25 Kinase Inhibitors

4-Aminopiperidine, a derivative of piperidine, is used in the synthesis of Cdk5/p25 kinase inhibitors . These inhibitors are important in the study of neurodegenerative diseases like Alzheimer’s, as Cdk5 is implicated in the formation of neurofibrillary tangles .

Synthesis of Antimalarials

4-Aminopiperidine is also used in the synthesis of antimalarials . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Synthesis of Selective Cyclin-dependent Kinase 4/6 Inhibitors

This compound is used in the synthesis of selective cyclin-dependent kinase 4/6 inhibitors . These inhibitors are a class of potential anti-cancer agents .

Synthesis of IKKβ Inhibitors

4-Aminopiperidine is employed in the synthesis of IKKβ inhibitors . IKKβ is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .

Synthesis of Orally Bioavailable P2Y12 Antagonists

This compound is used in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are used for the inhibition of platelet aggregation, which is important in the prevention of blood clotting .

Synthesis of Human and Murine Soluble Epoxide Hydrolase Inhibitors

4-Aminopiperidine is used in the synthesis of human and murine soluble epoxide hydrolase inhibitors . These inhibitors are being studied for their potential use in the treatment of cardiovascular diseases .

Synthesis of Antibiotic Nitroxoline Derivatives

Isonipecotic acid, a derivative of piperidine, is used in the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition . Cathepsin B is a protease involved in the degradation of proteins, and its inhibition can be beneficial in the treatment of diseases like cancer .

Synthesis of Sphingosine-1-Phosphate Receptor Agonists

Isonipecotic acid is also used in the synthesis of sphingosine-1-phosphate receptor agonists . These agonists are involved in the regulation of various physiological processes, including immune response and cardiovascular function .

Synthesis of RhoA Inhibitors

This compound is used in the synthesis of RhoA inhibitors for cardiovascular disease therapy . RhoA is a small GTPase that regulates various cellular processes, and its inhibition can be beneficial in the treatment of cardiovascular diseases .

Synthesis of Alkyl Piperidine and Piperazine Hydroxamic Acids

Isonipecotic acid is employed in the synthesis of alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and they have potential therapeutic applications in cancer and neurological diseases .

Synthesis of CHK1 Inhibitors

This compound is used in the synthesis of CHK1 inhibitors . CHK1 is a protein kinase involved in the DNA damage response pathway, and its inhibition can be beneficial in the treatment of cancer .

Synthesis of IKK2 Inhibitors

Isonipecotic acid is also used in the synthesis of IKK2 inhibitors for investigations into rheumatoid arthritis treatment . IKK2 is a kinase involved in the activation of NF-kappa B, a protein complex that controls the transcription of DNA, and its inhibition can be beneficial in the treatment of rheumatoid arthritis .

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-Cbz-piperidine-4-carboxylic acid | |

CAS RN |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.